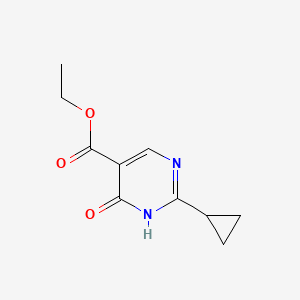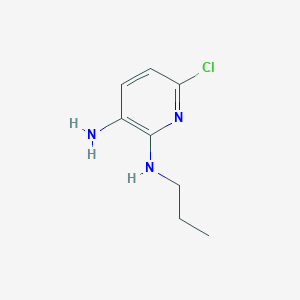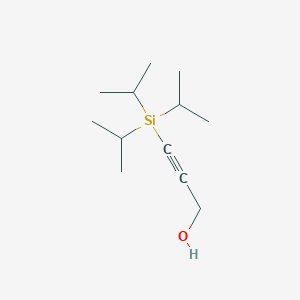![molecular formula C13H10BrN3 B3077238 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 1044772-00-0](/img/structure/B3077238.png)
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
概要
説明
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a compound with the molecular formula C13H10BrN3 . It is known to have a molecular weight of 288.15 .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine was obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H10BrN3/c1-17-12-10 (14)7-15-8-11 (12)16-13 (17)9-5-3-2-4-6-9/h2-8H,1H3 .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in a dry environment .科学的研究の応用
Chemical Synthesis and Biological Activity
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine serves as a significant scaffold in the synthesis of various chemical compounds with potential biological activities. Its structural motif is found in compounds known for selective inhibition of key enzymes involved in inflammatory processes, such as the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of pro-inflammatory cytokines. Compounds with this scaffold have been extensively studied for their ability to bind selectively and inhibit the activity of these kinases, showing promise for the development of anti-inflammatory drugs (Scior et al., 2011).
Food Safety and Toxicology
In the context of food safety, derivatives similar to this compound, such as heterocyclic aromatic amines (HAAs), have been identified as products of cooking at high temperatures. These compounds, including those with imidazo[4,5-b]pyridine scaffolds, are of interest due to their potential carcinogenic properties. Research into HAAs has focused on understanding their formation, presence in cooked foods, and implications for human health, highlighting the importance of monitoring and managing these compounds in dietary sources (Chen et al., 2020).
Drug Development and Medicinal Chemistry
The imidazo[4,5-c]pyridine scaffold, to which this compound belongs, has been explored for its utility in medicinal chemistry. This structure forms the basis for the development of compounds with diverse pharmacological activities, including antibacterial, antiprotozoal, and antitumor effects. Such derivatives have been actively investigated for their therapeutic potential, offering insights into the design of new drugs with improved efficacy and selectivity for various targets (Sanapalli et al., 2022).
Kinase Inhibition and Therapeutic Applications
Pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been extensively patented for their role as kinase inhibitors. These compounds demonstrate the versatility of the pyrazolo[3,4-b]pyridine scaffold in binding to kinases in multiple modes, leading to the development of inhibitors targeting a broad range of kinases for therapeutic applications. This highlights the scaffold's importance in drug discovery, particularly in designing inhibitors for cancer therapy and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).
作用機序
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . Therefore, future research may focus on exploring their potential therapeutic significance and developing new synthetic methods.
生化学分析
Biochemical Properties
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with specific biomolecules, such as DNA and proteins. This binding can lead to changes in gene expression and enzyme activity. For instance, the compound can bind to the DNA minor groove, thereby affecting transcriptional regulation. Additionally, it can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions. Studies have shown that the compound remains stable at room temperature but may degrade when exposed to light or extreme pH conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular respiration and energy production .
特性
IUPAC Name |
7-bromo-1-methyl-2-phenylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-12-10(14)7-15-8-11(12)16-13(17)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOCOMLLRLALSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2N=C1C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225427 | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-00-0 | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044772-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)

![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)



![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)


